molecular formula C9H8O3 B092130 2-(4-Methoxyphenyl)-2-oxoacetaldehyde CAS No. 1076-95-5

2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Cat. No.: B092130
CAS No.: 1076-95-5
M. Wt: 164.16 g/mol
InChI Key: LNZBSIXPXJKKDF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C9H8O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Another method involves the oxidation of 2-(4-methoxyphenyl)ethanol using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is carried out under controlled conditions to ensure the selective formation of the oxoacetaldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-2-oxoacetaldehyde can be compared with other similar compounds, such as:

    4-Methoxybenzaldehyde: Similar structure but lacks the oxoacetaldehyde group.

    2-(4-Methoxyphenyl)ethanol: Similar structure but contains an alcohol group instead of an oxo group.

    4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of an oxoacetaldehyde group.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZBSIXPXJKKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061474
Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-95-5
Record name (4-Methoxyphenyl)glyoxal
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Record name 4-Methoxyphenylglyoxal
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Record name 4-Methoxyphenylglyoxal
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Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Record name 2-(4-methoxyphenyl)-2-oxoacetaldehyde
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Record name (4-METHOXYPHENYL)GLYOXAL
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Synthesis routes and methods

Procedure details

Dimethylslufoxide (50 ml) solution of 4-methyoxyphenacylbromide (9.94 g, 43.4 mmol) and water (1.6 ml, 88.8 mmol) were stirred at 50° C. for 2.5 hr. Water was added and the solution was extracted with ethyl acetate 3 times and washed with brine and then dried over sodium sulfate. Removal of the solvent gave 4-methoxyphenylglyoxal (8.30 g, quant.).
[Compound]
Name
solution
Quantity
50 mL
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Quantity
9.94 g
Type
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Quantity
1.6 mL
Type
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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